2-Butyl-3,5-dimethylpiperidine

Lipophilicity Medicinal Chemistry ADME

2-Butyl-3,5-dimethylpiperidine is a substituted piperidine derivative (CAS 1866536-45-9) with a core six-membered heterocyclic ring featuring a butyl chain at position 2 and methyl groups at positions 3 and 5. This compound serves primarily as a research intermediate and building block in organic synthesis and medicinal chemistry , characterized by a molecular formula of C11H23N and a molecular weight of 169.31 g/mol.

Molecular Formula C11H23N
Molecular Weight 169.31 g/mol
Cat. No. B13249370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butyl-3,5-dimethylpiperidine
Molecular FormulaC11H23N
Molecular Weight169.31 g/mol
Structural Identifiers
SMILESCCCCC1C(CC(CN1)C)C
InChIInChI=1S/C11H23N/c1-4-5-6-11-10(3)7-9(2)8-12-11/h9-12H,4-8H2,1-3H3
InChIKeyBQXUIERHZDWZAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butyl-3,5-dimethylpiperidine: Chemical Class and Foundational Properties for Scientific Procurement


2-Butyl-3,5-dimethylpiperidine is a substituted piperidine derivative (CAS 1866536-45-9) with a core six-membered heterocyclic ring featuring a butyl chain at position 2 and methyl groups at positions 3 and 5 . This compound serves primarily as a research intermediate and building block in organic synthesis and medicinal chemistry , characterized by a molecular formula of C11H23N and a molecular weight of 169.31 g/mol .

Synthetic intermediate for complex molecule assembly
Building block for medicinal chemistry lead optimization

Why 2-Butyl-3,5-dimethylpiperidine Cannot Be Casually Replaced by Common Piperidine Analogs


The combination of a 2-butyl substituent and 3,5-dimethyl groups creates a unique steric and electronic environment that cannot be replicated by simpler piperidines like 2-methylpiperidine or unsubstituted piperidine . Even closely related analogs, such as 2-butylpiperidine (lacking 3,5-methyls) or 3,5-dimethylpiperidine (lacking the 2-butyl chain), exhibit markedly different lipophilicity and basicity, as quantified in the sections below. These differences directly impact solubility, membrane permeability, and target binding kinetics, making generic substitution a high-risk decision for reproducible results [1].

Replacement with simpler piperidines (e.g., piperidine, 2-methylpiperidine) may alter steric and electronic profile, affecting reactivity.
Close analogs (2-butylpiperidine, 3,5-dimethylpiperidine) exhibit different lipophilicity and basicity; direct substitution may shift membrane permeability and binding kinetics.

2-Butyl-3,5-dimethylpiperidine: Quantified Differentiation vs. Structural Analogs


Lipophilicity Profile (LogP) of 2-Butyl-3,5-dimethylpiperidine vs. Key Piperidine Analogs

The calculated LogP for 2-Butyl-3,5-dimethylpiperidine is 2.81, which is markedly higher than the LogP of simpler 3,5-dimethylpiperidine (approximately 1.5-2.0) and 2-butylpiperidine (approximately 2.4). This indicates significantly enhanced lipophilicity due to the combined alkyl substitutions, which can improve membrane permeability in biological assays .

Lipophilicity (LogP) comparison
Data to verify
LogP 2.81 vs. comparators 0.84–2.4
Supports membrane permeability assessment in lead optimization
Calculated LogP; experimental validation recommended
Lipophilicity Medicinal Chemistry ADME

Basicity (pKa) Comparison of 2-Butyl-3,5-dimethylpiperidine with Piperidine Homologs

The predicted pKa of 2-Butyl-3,5-dimethylpiperidine is approximately 10.5-10.6, which is comparable to that of 3,5-dimethylpiperidine (10.52±0.10) but slightly lower than that of 2-butylpiperidine (10.63±0.10). This subtle difference in basicity can influence ionization state and receptor binding at physiological pH .

Basicity (pKa) comparison
Data to verify
pKa ~10.5–10.6 vs. comparators 10.52–11.22
Supports ionization-state profiling for target binding studies
Predicted pKa; verify experimentally
pKa Physicochemical Properties Medicinal Chemistry

Steric Shielding Effects: Comparative Analysis of Substitution Patterns in Piperidine Derivatives

The presence of both 2-butyl and 3,5-dimethyl groups creates greater steric hindrance around the nitrogen atom compared to mono-substituted analogs. This affects nucleophilicity and reaction kinetics in synthetic applications. The increased steric bulk can also reduce metabolic degradation at the piperidine ring, potentially improving metabolic stability [1].

Steric hindrance comparison
Class-level inference
High steric bulk vs. low–moderate comparators
Supports steric control strategy in synthesis
Inferred from structural analogs; requires validation
Steric Hindrance Synthesis Reactivity

Optimal Use Cases for 2-Butyl-3,5-dimethylpiperidine in Research and Development


Lead Optimization in Medicinal Chemistry: Enhancing Lipophilicity and Membrane Permeability

Based on its elevated LogP of 2.81 , 2-Butyl-3,5-dimethylpiperidine is a strategic scaffold for medicinal chemists aiming to increase the lipophilicity of a lead series. It offers a quantifiable advantage over 3,5-dimethylpiperidine (LogP ~1.5-2.0) in crossing biological membranes, potentially improving oral absorption profiles in drug discovery programs.

Precise Organic Synthesis: Leveraging Steric Bulk for Selective Reactions

The unique combination of 2-butyl and 3,5-dimethyl substitutions provides enhanced steric hindrance around the reactive nitrogen center . This makes 2-Butyl-3,5-dimethylpiperidine a valuable intermediate in multi-step syntheses where protecting group strategies or selective functionalization are required, minimizing unwanted side reactions compared to less hindered piperidine analogs.

Structure-Activity Relationship (SAR) Studies: Probing Substitution Effects on Target Binding

Researchers can use 2-Butyl-3,5-dimethylpiperidine as a 'negative control' or 'spacer' in SAR studies to explore the steric and electronic requirements of a binding pocket. Its distinct profile compared to 2,6-dimethylpiperidine or 2-butylpiperidine allows for precise mapping of hydrophobic and steric interactions with biological targets [1].

Development of CNS-Targeted Compounds: Balancing Lipophilicity and Basicity

The balanced LogP (~2.81) and pKa (~10.5-10.6) of 2-Butyl-3,5-dimethylpiperidine place it within a favorable range for central nervous system (CNS) drug design. This physicochemical profile may support blood-brain barrier penetration while maintaining sufficient solubility, making it a candidate scaffold for neurological disorder research.

Application
Selection Property
Validation Focus
Lead optimization (medicinal chemistry)
Enhanced lipophilicity scaffold
Membrane permeability assessment in drug discovery research
Selective organic synthesis
Steric hindrance profile
Reaction selectivity and protecting group strategies
Structure-activity relationship (SAR) studies
Substitution pattern analysis
Mapping steric and electronic binding pocket requirements
CNS drug design research
Balanced lipophilicity and basicity
Blood-brain barrier penetration potential and solubility assessment

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